molecular formula C10H11BrN2O B14316108 3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide CAS No. 111861-57-5

3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide

Cat. No.: B14316108
CAS No.: 111861-57-5
M. Wt: 255.11 g/mol
InChI Key: HNGTUOUDXDDKJX-UHFFFAOYSA-M
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Description

3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide is a chemical compound with a unique structure that includes a pyridine ring substituted with cyano, methyl, and oxopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide typically involves the reaction of 2-methylpyridine with cyanoacetic acid and a suitable brominating agent. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, and using a catalyst like piperidine acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the pyridine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyano, methyl, and oxopropyl groups makes it a versatile compound for research and industrial applications .

Properties

CAS No.

111861-57-5

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

2-methyl-1-(2-oxopropyl)pyridin-1-ium-3-carbonitrile;bromide

InChI

InChI=1S/C10H11N2O.BrH/c1-8(13)7-12-5-3-4-10(6-11)9(12)2;/h3-5H,7H2,1-2H3;1H/q+1;/p-1

InChI Key

HNGTUOUDXDDKJX-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=[N+]1CC(=O)C)C#N.[Br-]

Origin of Product

United States

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